(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
The compound (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule featuring a benzofuran core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of the furan-2-yl group through a condensation reaction. The bis(2-methoxyethyl)amino group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the hydroxy group through selective oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The furan-2-yl group can be reduced to a tetrahydrofuran derivative.
Substitution: The bis(2-methoxyethyl)amino group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity profile makes it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.
Knoevenagel Condensation Products: Compounds formed through similar condensation reactions.
Radical-Triggered Translocation Compounds: Molecules with similar reactivity profiles.
Uniqueness
The uniqueness of (2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one lies in its combination of functional groups and structural complexity
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-24-10-7-21(8-11-25-2)13-16-17(22)6-5-15-19(23)18(27-20(15)16)12-14-4-3-9-26-14/h3-6,9,12,22H,7-8,10-11,13H2,1-2H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLWGAOJIQURZ-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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